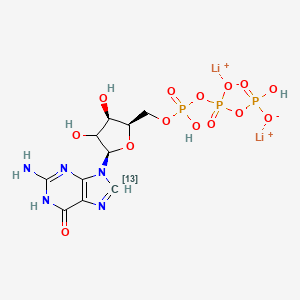
Guanosine triphosphate-13C (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosintriphosphat-13C (Dilithium) ist eine stabil isotopenmarkierte Form von Guanosintriphosphat. Guanosintriphosphat ist ein natürlich vorkommendes Nukleotid, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Signaltransduktion, Proteinsynthese und Zellteilung. Die 13C-Markierung ermöglicht detaillierte Studien mit Techniken wie der Kernspinresonanzspektroskopie und der Massenspektrometrie, die Einblicke in die molekulare Dynamik und die Wechselwirkungen von Guanosintriphosphat liefern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Guanosintriphosphat-13C (Dilithium) beinhaltet die Einarbeitung von 13C-markierten Kohlenstoffatomen in das Guanosintriphosphatmolekül. Dies kann durch chemische Synthese oder biosynthetische Methoden unter Verwendung von 13C-markierten Vorläufern erreicht werden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Enzyme oder chemischer Reagenzien, die die Einarbeitung des 13C-Isotops in die Guanosintriphosphatstruktur ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Guanosintriphosphat-13C (Dilithium) beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Fermentation unter Verwendung gentechnisch veränderter Mikroorganismen beinhalten, die 13C-markierte Vorläufer in Guanosintriphosphat einbauen können. Das Endprodukt wird dann gereinigt und in die Dilithiumsalzform umgewandelt, um Stabilität und einfache Handhabung zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Guanosintriphosphat-13C (Dilithium) unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Phosphorylierung und nukleophile Substitution. Diese Reaktionen sind essenziell für seine Rolle in zellulären Prozessen und können mithilfe der 13C-Markierung untersucht werden, um die molekularen Veränderungen zu verfolgen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Beinhaltet typischerweise Wasser oder wässrige Lösungen unter physiologischen Bedingungen.
Phosphorylierung: Benötigt spezifische Kinasen und Adenosintriphosphat als Phosphatdonor.
Nukleophile Substitution: Beinhaltet Nukleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.
Hauptprodukte:
Hydrolyse: Produziert Guanosindiphosphat und anorganisches Phosphat.
Phosphorylierung: Führt zur Bildung von Guanosintetraphosphat.
Nukleophile Substitution: Führt zu verschiedenen substituierten Guanosinderivaten, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Guanosintriphosphat-13C (Dilithium) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in der Kernspinresonanzspektroskopie und der Massenspektrometrie verwendet, um molekulare Wechselwirkungen und Dynamik zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Guanosintriphosphat bei der Signaltransduktion, der Proteinsynthese und der Zellteilung.
Medizin: Wird auf sein Potenzial als therapeutisches Mittel und in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung von Guanosintriphosphat-assoziierten Signalwegen.
Industrie: Wird bei der Herstellung von stabil isotopenmarkierten Verbindungen für verschiedene Anwendungen verwendet, darunter Stoffwechselstudien und Tracer-Experimente.
5. Wirkmechanismus
Guanosintriphosphat-13C (Dilithium) entfaltet seine Wirkung durch die Beteiligung an verschiedenen zellulären Prozessen:
Signaltransduktion: Wirkt als molekularer Schalter in G-Protein-gekoppelten Rezeptor-Signalwegen.
Proteinsynthese: Beteiligt sich an der Initiierung, Elongation und Termination der Proteinsynthese am Ribosom.
Zellteilung: Reguliert den Fortschritt des Zellzyklus und stellt eine korrekte Zellteilung sicher.
Die molekularen Zielstrukturen umfassen G-Proteine, Kinasen und ribosomale Proteine, die mit Guanosintriphosphat interagieren, um seine Wirkungen zu vermitteln.
Ähnliche Verbindungen:
Adenosintriphosphat-13C (Dilithium): Ein weiteres stabil isotopenmarkiertes Nukleotid, das in ähnlichen Anwendungen verwendet wird.
Cytidintriphosphat-13C (Dilithium): Wird in Studien zum Nukleinsäurestoffwechsel und zur Synthese verwendet.
Uridintriphosphat-13C (Dilithium): Wird auf seine Rolle bei der Glykogensynthese und anderen Stoffwechselwegen untersucht.
Einzigartigkeit: Guanosintriphosphat-13C (Dilithium) ist aufgrund seiner spezifischen Rolle in der G-Protein-gekoppelten Rezeptor-Signalgebung und seiner Beteiligung an einer Vielzahl von zellulären Prozessen einzigartig. Die 13C-Markierung stellt ein leistungsstarkes Werkzeug für die detaillierte Untersuchung dieser Prozesse dar und macht es zu einer wertvollen Verbindung in der Grundlagenforschung und der angewandten Forschung.
Wirkmechanismus
Guanosine triphosphate-13C (dilithium) exerts its effects by participating in various cellular processes:
Signal Transduction: Acts as a molecular switch in G-protein coupled receptor signaling pathways.
Protein Synthesis: Involved in the initiation, elongation, and termination phases of protein synthesis at the ribosome.
Cell Division: Regulates the progression of the cell cycle and ensures proper cell division.
The molecular targets include G-proteins, kinases, and ribosomal proteins, which interact with guanosine triphosphate to mediate its effects.
Vergleich Mit ähnlichen Verbindungen
Adenosine triphosphate-13C (dilithium): Another stable isotope-labeled nucleotide used in similar applications.
Cytidine triphosphate-13C (dilithium): Used in studies of nucleic acid metabolism and synthesis.
Uridine triphosphate-13C (dilithium): Investigated for its role in glycogen synthesis and other metabolic pathways.
Uniqueness: Guanosine triphosphate-13C (dilithium) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in a wide range of cellular processes. The 13C labeling provides a powerful tool for studying these processes in detail, making it a valuable compound in both basic and applied research.
Eigenschaften
Molekularformel |
C10H14Li2N5O14P3 |
|---|---|
Molekulargewicht |
536.1 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i2+1;; |
InChI-Schlüssel |
SPQUPDOUIWTDAU-DCJSODGBSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


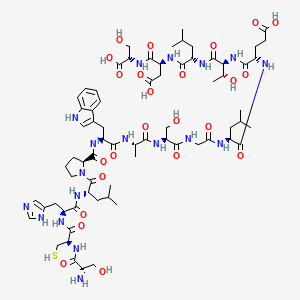

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
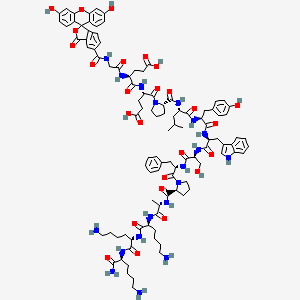




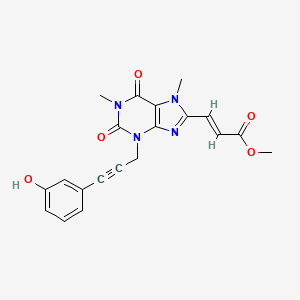

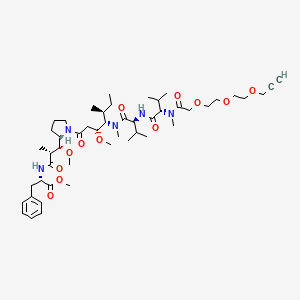
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


